molecular formula C17H25FN2O4S B2616222 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310206-87-0

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2616222
CAS No.: 2310206-87-0
M. Wt: 372.46
InChI Key: OZSXRTBERLICSX-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamine precursors.

    Introduction of the Ethoxy Group: This step may involve the ethylation of a hydroxy precursor using ethyl iodide or ethyl bromide under basic conditions.

    Attachment of the Oxolan-3-yl Group: This step may involve the reaction of the diazepane with an oxolan-3-yl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzenesulfonyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
  • 1-(4-Ethoxy-3-chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
  • 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Uniqueness

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy and fluorobenzenesulfonyl groups, in particular, could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-2-24-17-5-4-15(12-16(17)18)25(21,22)20-8-3-7-19(9-10-20)14-6-11-23-13-14/h4-5,12,14H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXRTBERLICSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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